molecular formula C11H16ClNO2S B1287040 4-Benzenesulfonylpiperidine hydrochloride CAS No. 1172500-91-2

4-Benzenesulfonylpiperidine hydrochloride

Cat. No.: B1287040
CAS No.: 1172500-91-2
M. Wt: 261.77 g/mol
InChI Key: VHOOEJWBCPRXNM-UHFFFAOYSA-N
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Description

4-Benzenesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzenesulfonyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonylpiperidine hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various piperidine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

4-Benzenesulfonylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzenesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfonyl)piperidine hydrochloride
  • 4-(Ethylsulfonyl)piperidine hydrochloride
  • 4-(4-Fluorobenzyl)piperidine hydrochloride
  • 4-(4-Phenylbutyl)piperidine hydrochloride

Uniqueness

4-Benzenesulfonylpiperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the benzenesulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a useful compound in pharmaceutical research and drug development .

Properties

IUPAC Name

4-(benzenesulfonyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOOEJWBCPRXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589996
Record name 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172500-91-2
Record name 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylsulfonyl)piperidine hydrochloride
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